

# Preclinical Pharmacology of AZD3458: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: AZD3458

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## Abstract

**AZD3458** is a potent and selective inhibitor of the phosphatidylinositol-4,5-bisphosphate 3-kinase catalytic subunit gamma (PI3K $\gamma$ ). This document provides a comprehensive overview of the preclinical pharmacology of **AZD3458**, summarizing its mechanism of action, in vitro and in vivo activities, and key experimental findings. The data presented herein supports the role of **AZD3458** as a modulator of the tumor microenvironment, with the potential to enhance anti-tumor immune responses, particularly in combination with immune checkpoint inhibitors. All quantitative data is presented in structured tables, and detailed methodologies for pivotal experiments are provided. Signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language.

## Introduction

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and migration. The class I PI3Ks are heterodimers composed of a catalytic and a regulatory subunit. While PI3K $\alpha$  and PI3K $\beta$  are ubiquitously expressed, PI3K $\delta$  and PI3K $\gamma$  are predominantly found in hematopoietic cells, making them attractive targets for modulating the immune system.[1] PI3K $\gamma$ , in particular, is highly expressed in myeloid cells, such as macrophages and neutrophils, and plays a crucial role in their function. In the context of cancer, tumor-associated macrophages (TAMs) often exhibit an immunosuppressive M2-like phenotype, which is promoted by PI3K $\gamma$  signaling.[2] By

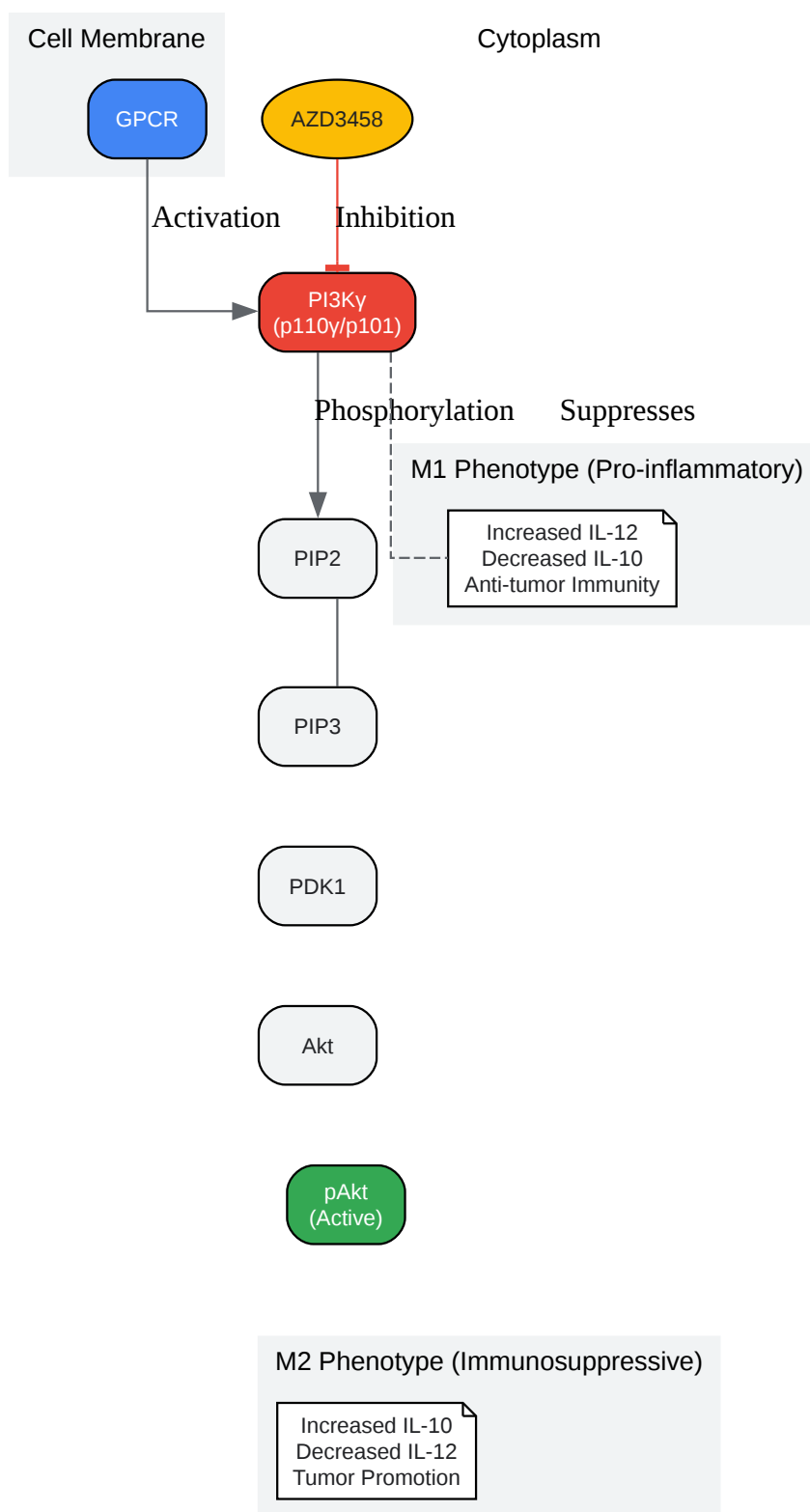
inhibiting PI3Ky, it is possible to reprogram these macrophages towards a pro-inflammatory, anti-tumoral M1-like phenotype, thereby enhancing the immune response against cancer cells.  
[3]

**AZD3458** is a small molecule inhibitor designed to selectively target PI3Ky.[4][5] Its preclinical development has focused on its potential as an immuno-oncology agent, aiming to overcome resistance to immune checkpoint blockade by modulating the suppressive myeloid cell compartment within the tumor microenvironment.[3][6]

## Mechanism of Action

**AZD3458** is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the PI3Ky enzyme.[4][7] The primary mechanism of action of **AZD3458** is the inhibition of the catalytic activity of the p110 $\gamma$  subunit of PI3Ky. This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt. By blocking the production of PIP3, **AZD3458** effectively dampens the PI3Ky/Akt signaling cascade in myeloid cells.[4][8] This leads to a functional switch in macrophages from an immunosuppressive M2 phenotype to a pro-inflammatory M1 phenotype, characterized by increased antigen presentation and cytotoxic activity.[6]

## Signaling Pathway



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Caption: PI3Ky signaling pathway and the inhibitory action of **AZD3458**.

## In Vitro Pharmacology

The in vitro activity of **AZD3458** has been characterized through various enzymatic and cell-based assays.

### Enzymatic and Cellular Potency

**AZD3458** demonstrates high potency against the isolated PI3Ky enzyme and robust activity in cellular assays measuring the phosphorylation of Akt.<sup>[4][5]</sup> Its selectivity against other PI3K isoforms is a key feature.

Target	Assay Type	IC50 (nM)	pIC50	Reference
PI3Ky	Enzyme	7.9	9.1	<sup>[4][9]</sup>
PI3K $\alpha$	Enzyme	7,900,000	5.1	<sup>[4][9]</sup>
PI3K $\beta$	Enzyme	>30,000,000	<4.5	<sup>[4][9]</sup>
PI3K $\delta$	Enzyme	300,000	6.5	<sup>[4][9]</sup>
Akt Phosphorylation	Cellular	8	-	<sup>[4]</sup>
Human Neutrophil Activation	Cellular	50	-	<sup>[4]</sup>
pAkt (S308/S473) in human macrophages	Cellular	32 (free IC50)	-	<sup>[2][3]</sup>
Mouse CD11b activation	Cellular	30 (free IC50)	-	<sup>[2][3]</sup>

### Macrophage Polarization

In vitro studies have shown that **AZD3458** can reverse the immunosuppressive phenotype of macrophages. Treatment with **AZD3458** leads to an increased ratio of IL-12 to IL-10, which is indicative of a shift from an M2 to an M1-like phenotype.<sup>[2][3]</sup> Notably, these effects are

observed at concentrations that do not impact T-cell proliferation or function.[3] More recent studies suggest that rather than a complete repolarization, **AZD3458** promotes a cytotoxic switch, leading to an increase in antigen-presenting (MHCII+) and cytotoxic (iNOS+) activated macrophages.[6][10]

## In Vivo Pharmacology

The in vivo efficacy of **AZD3458** has been evaluated in syngeneic mouse models of cancer, where the presence of a competent immune system is crucial for assessing the activity of immunomodulatory agents.

## Tumor Microenvironment Remodeling

Oral administration of **AZD3458** has been shown to remodel the tumor microenvironment (TME).[2][3] In the 4T1 orthotopic breast cancer model, treatment with **AZD3458** (20 mg/kg, BID) resulted in a 20% decrease in tumor-associated macrophages (TAMs) compared to the vehicle-treated group.[3][11] Furthermore, a reduction in the expression of immunosuppressive markers such as CD206 and PD-L1 was observed.[3] **AZD3458** also reduced the activation of myeloid-derived suppressor cells (MDSCs) and neutrophils while promoting the activation of cytotoxic T-cells, as measured by increased expression of granzyme B (GzmB) and perforin.[3][11]

## Combination Therapy with Checkpoint Inhibitors

The immunomodulatory effects of **AZD3458** translate into enhanced anti-tumor activity when combined with immune checkpoint inhibitors. In multiple syngeneic models, including 4T1 (breast), LLC (lung), CT-26 (colon), and MC-38 (colon), the combination of **AZD3458** with anti-PD-1 or anti-PD-L1 antibodies resulted in greater anti-tumor effects than checkpoint inhibitors alone.[3][6][7] This suggests that by alleviating the myeloid-suppressive TME, **AZD3458** can revert resistance to immunotherapy.[3]

## Experimental Protocols

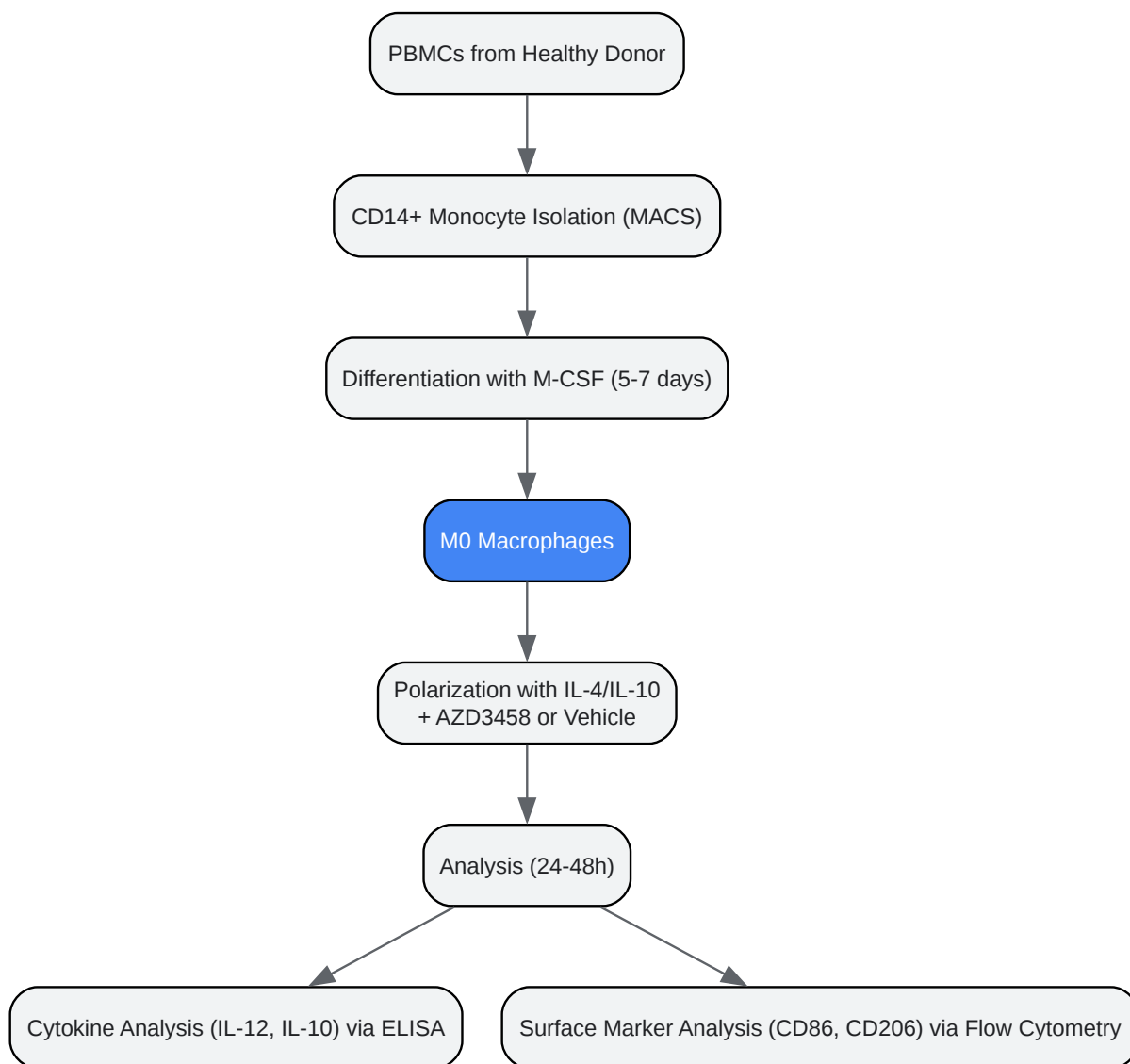
### In Vitro Macrophage Polarization Assay

Objective: To assess the effect of **AZD3458** on the polarization of macrophages.

Methodology:

- **Isolation of Monocytes:** Primary human CD14+ monocytes are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors using magnetic-activated cell sorting (MACS).
- **Differentiation to Macrophages:** Monocytes are cultured for 5-7 days in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and M-CSF to differentiate them into M0 macrophages.
- **Polarization and Treatment:** M0 macrophages are then polarized towards an M2 phenotype by stimulation with IL-4 and IL-10. Concurrently, cells are treated with various concentrations of **AZD3458** or vehicle control.
- **Analysis of Cytokine Secretion:** After 24-48 hours of incubation, the culture supernatant is collected. The concentrations of IL-12 and IL-10 are quantified using enzyme-linked immunosorbent assay (ELISA).
- **Analysis of Surface Markers:** The expression of M1 (e.g., CD86) and M2 (e.g., CD206, CD163) surface markers on the macrophages is analyzed by flow cytometry.

## Experimental Workflow: In Vitro Macrophage Polarization



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Caption: Workflow for in vitro macrophage polarization assay.

## In Vivo Syngeneic Mouse Model Study

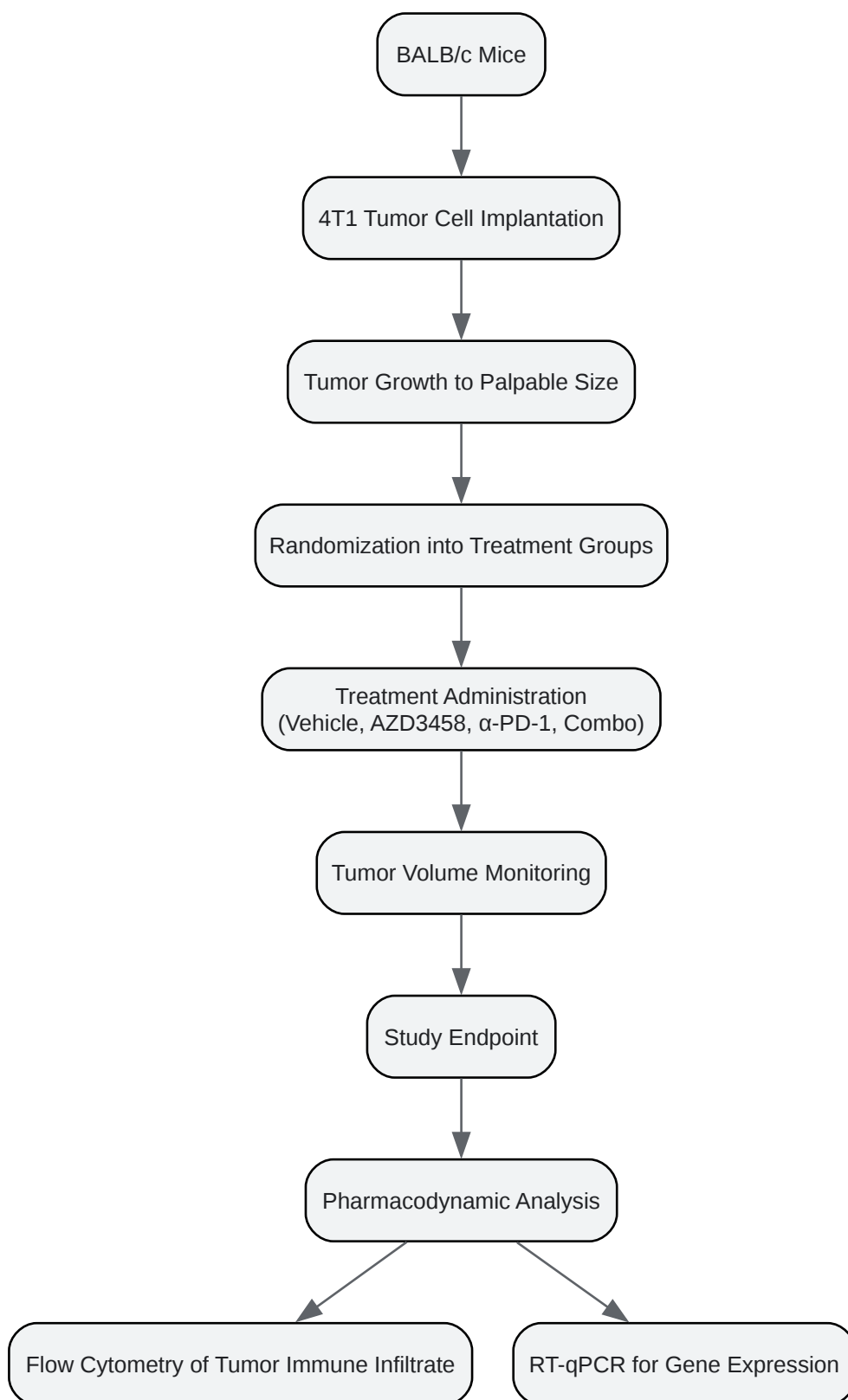
Objective: To evaluate the anti-tumor efficacy and immunomodulatory effects of **AZD3458** alone and in combination with an anti-PD-1 antibody.

Methodology:

- Animal Model: Female BALB/c mice (6-8 weeks old) are used.
- Tumor Cell Implantation: 4T1 breast cancer cells are implanted into the mammary fat pad of the mice.
- Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm<sup>3</sup>), mice are randomized into treatment groups:
  - Vehicle control
  - **AZD3458** (e.g., 20 mg/kg, BID, oral gavage)
  - Anti-PD-1 antibody (e.g., 10 mg/kg, 3 times a week, intraperitoneal injection)
  - **AZD3458** + Anti-PD-1 antibody
- Tumor Growth Monitoring: Tumor volume is measured 2-3 times per week using calipers.
- Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors are harvested. A portion of the tumor is processed for flow cytometric analysis of immune cell populations (e.g., CD8+ T-cells, macrophages, MDSCs) and the expression of activation/suppression markers. Another portion can be used for gene expression analysis (e.g., GzmB, Perforin) by RT-qPCR.
- Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the different treatment groups.

## Experimental Workflow: In Vivo Syngeneic Model





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